molecular formula C22H30N6O3 B2996749 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 878421-70-6

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B2996749
CAS No.: 878421-70-6
M. Wt: 426.521
InChI Key: KTLUVOKXYMDLBN-UHFFFAOYSA-N
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Description

The compound “8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione” is a complex organic molecule. It is related to a class of compounds that bind at 5-HT1A sites with nanomolar affinity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a multi-step protocol, including reactions with amines . The total radiosynthesis time was reported to be 50 minutes, including purification and formulation for injection .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . The molecule is V-shaped with the mean plane of the piperazine ring, making dihedral angles with the 2-methoxyphenyl ring and the oxadiazole ring .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, a related compound was synthesized by O-[^11C]methylation of a desmethyl precursor with [^11C]methyl iodide .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . These compounds often form complex sheets linked by hydrogen bonds .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives play a significant role in drug design due to their versatile pharmacological properties. These compounds have been incorporated into a variety of drugs with applications in treating conditions such as psychosis, anxiety, depression, cancer, viral infections, inflammation, and more. The substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules. Piperazine-based molecules have emerged as flexible building blocks in drug discovery, with modifications to the substituents on the piperazine ring affecting the pharmacokinetic and pharmacodynamic properties of the resulting drugs. This adaptability underscores the potential of piperazine derivatives in the rational design of new therapeutics for various diseases (Rathi et al., 2016).

Piperazine Derivatives and Antimicrobial Activity

Piperazine derivatives have shown notable antimicrobial activity, particularly against Mycobacterium tuberculosis (MTB). Numerous molecules containing piperazine as a critical subunit have demonstrated potent activity against both drug-susceptible and drug-resistant strains of MTB. This review highlights the significance of piperazine as a core component in developing new antimicrobial agents, providing insights into the design, rationale, and structure-activity relationships of potent piperazine-based anti-TB molecules. The findings suggest that piperazine derivatives could be instrumental in developing safer, selective, and cost-effective treatments for tuberculosis (Girase et al., 2020).

Piperazine Derivatives in Neurological Applications

The exploration of piperazine derivatives has extended into neurological applications, including the development of novel anxiolytic drugs. A particular study synthesized and evaluated a new N-cycloalkyl-N-benzoylpiperazine derivative, demonstrating significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This suggests that specific piperazine derivatives could serve as lead structures for developing new anxiolytic medications, with potential mechanisms mediated by the opioid system (Strub et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

This compound interacts with its targets, the α1-ARs, by binding to them. It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The compound affects the biochemical pathways involving the α1-ARs. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in the inhibition of the reuptake and induction of the release of monoamine neurotransmitters . This leads to effects somewhat similar to those produced by amphetamines, although the compound is much less potent and is thought to have relatively insignificant abuse potential .

Future Directions

The compound and its related compounds could be further studied for their potential applications in various fields. For instance, piperazine derivatives can exhibit a very wide range of biological activity and are found in biologically active compounds for a variety of disease states .

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-15(2)28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)14-26-10-12-27(13-11-26)16-6-8-17(31-5)9-7-16/h6-9,15H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLUVOKXYMDLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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